![molecular formula C13H15NO2S2 B2456124 Methyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate CAS No. 588714-23-2](/img/structure/B2456124.png)
Methyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate (MITHC) is an organic compound that has been used in a variety of scientific research applications. It is a synthetic compound with a unique structure composed of a ring of eight carbon atoms, six hydrogens, and two sulfur atoms. This compound has been studied for its potential therapeutic applications, as well as its ability to act as a catalyst in organic synthesis.
Scientific Research Applications
Methyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate has been used in a variety of scientific research applications. It has been used as a catalyst in a number of organic syntheses, such as the synthesis of heterocyclic compounds and the synthesis of polymers. It has also been used in the synthesis of a variety of pharmaceuticals and in the study of the mechanism of action of drugs. In addition, this compound has been studied for its potential therapeutic applications, such as its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of Methyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is not yet fully understood. It is believed that the compound acts as an inhibitor of the enzyme thioredoxin reductase, which is involved in the regulation of redox reactions. This inhibition is thought to lead to the inhibition of cell growth and proliferation. In addition, this compound may also act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage.
Biochemical and Physiological Effects
This compound has been studied for its potential therapeutic applications. In animal studies, this compound has been shown to inhibit the growth of cancer cells, as well as reduce inflammation and oxidative stress. In addition, this compound has been found to have anti-inflammatory and anti-bacterial effects in vitro.
Advantages and Limitations for Lab Experiments
Methyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be stored for long periods of time without degradation. In addition, this compound is non-toxic and has low volatility, making it safe to use in laboratory experiments. However, this compound can be difficult to purify, and the reaction conditions necessary for its synthesis can be difficult to control.
Future Directions
Methyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate has a number of potential future directions of research. For example, further studies could be conducted to better understand its mechanism of action and its potential therapeutic applications. In addition, further research could be conducted to develop new methods of synthesis and to explore the potential of this compound as a catalyst in organic synthesis. Finally, additional studies could be conducted to explore the potential of this compound as a drug delivery system and to investigate its possible effects on other biological systems.
Synthesis Methods
Methyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate can be synthesized using a variety of methods. The most common method is via a combination of a Grignard reaction and a thiocyanation reaction. In this method, an alkyl halide is reacted with a Grignard reagent to form an alkylmagnesium halide. This intermediate is then reacted with thiocyanate to form the desired product. Other methods of synthesis include the use of a palladium-catalyzed cross-coupling reaction and a Stille reaction.
properties
IUPAC Name |
methyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S2/c1-16-13(15)11-9-6-4-2-3-5-7-10(9)18-12(11)14-8-17/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSOHHLCOWETST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCCC2)N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

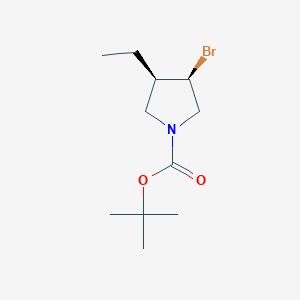
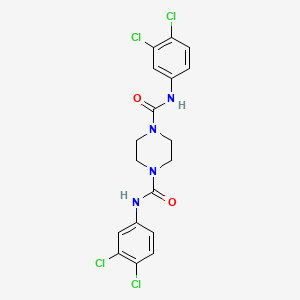
![N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2456047.png)
![N-(2,4-difluorophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2456049.png)
![N-[(4-methylphenyl)sulfonyl]-N-phenylglycine](/img/structure/B2456050.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2456052.png)
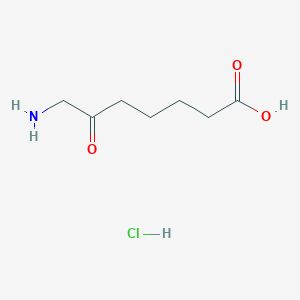

![(2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B2456058.png)
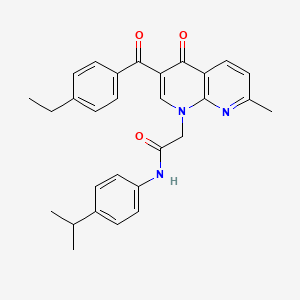
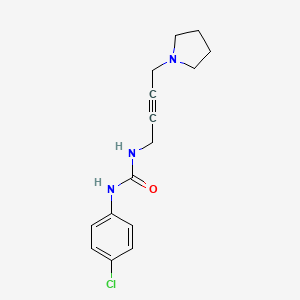
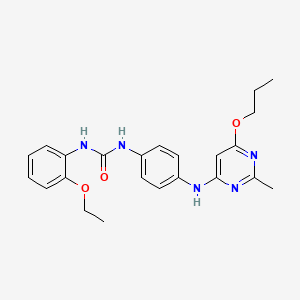
![2-(1,5-dioxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2456063.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,5-dimethylbenzamide hydrochloride](/img/structure/B2456064.png)